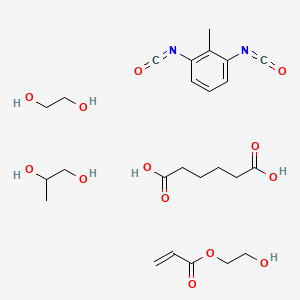
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.
Ethane-1,2-diol:
Hexanedioic acid:
2-hydroxyethyl prop-2-enoate:
Propane-1,2-diol:
Industrial Production Methods
1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.
Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.
Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.
2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.
Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.
Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.
Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.
2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.
Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.
Common Reagents and Conditions
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.
Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.
Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.
2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.
Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.
Major Products
1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.
Ethane-1,2-diol: Oxalic acid, glycolic acid.
Hexanedioic acid: Nylon, esters.
2-hydroxyethyl prop-2-enoate: Polyacrylates.
Propane-1,2-diol: Lactic acid, pyruvic acid.
Wissenschaftliche Forschungsanwendungen
1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.
Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.
Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.
2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.
Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.
Wirkmechanismus
1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.
Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.
Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.
2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.
Propane-1,2-diol: Undergoes oxidation to form various organic acids.
Vergleich Mit ähnlichen Verbindungen
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.
Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.
2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.
Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.
Eigenschaften
CAS-Nummer |
69011-31-0 |
|---|---|
Molekularformel |
C25H38N2O13 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |
InChI-Schlüssel |
UNPLUXUTAIUKEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
Key on ui other cas no. |
69011-31-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















